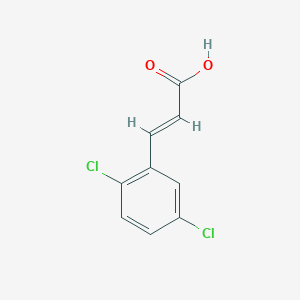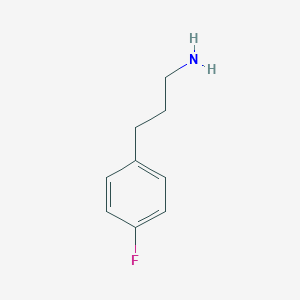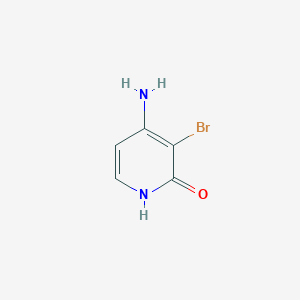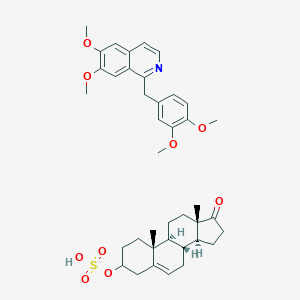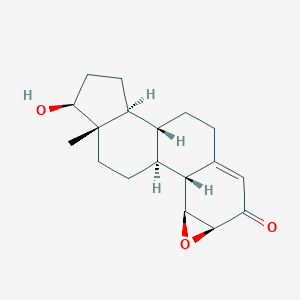
1,2-Epoxyestrenolone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Epoxyestrenolone is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of estrogen and has been studied extensively for its ability to interact with estrogen receptors and produce biological effects.
Aplicaciones Científicas De Investigación
1,2-Epoxyestrenolone has been studied for its potential applications in various fields. One of the most promising areas of research is in the treatment of breast cancer. This compound has been shown to have anti-tumor activity in breast cancer cells by inhibiting cell proliferation and inducing apoptosis. Additionally, 1,2-epoxyestrenolone has been studied for its potential use as a neuroprotective agent. This compound has been shown to protect neurons from oxidative stress and reduce inflammation in the brain, which could have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
The mechanism of action of 1,2-epoxyestrenolone is not fully understood, but it is thought to involve the activation of estrogen receptors. This compound has been shown to bind to both estrogen receptor alpha and beta, which are expressed in various tissues throughout the body. Once bound to these receptors, 1,2-epoxyestrenolone can modulate gene expression and produce biological effects.
Biochemical and Physiological Effects:
1,2-Epoxyestrenolone has been shown to have a variety of biochemical and physiological effects. In breast cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis. Additionally, 1,2-epoxyestrenolone has been shown to reduce inflammation in the brain and protect neurons from oxidative stress. This compound has also been studied for its potential use as a contraceptive, as it has been shown to inhibit ovulation in rats.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1,2-epoxyestrenolone in lab experiments is that it is a synthetic compound that can be easily synthesized and purified. Additionally, this compound has been extensively studied, and its mechanisms of action are relatively well understood. However, one limitation of using 1,2-epoxyestrenolone in lab experiments is that it is a relatively new compound, and its long-term effects are not yet fully understood.
Direcciones Futuras
There are several future directions for research on 1,2-epoxyestrenolone. One area of research is in the development of this compound as a potential treatment for breast cancer. Additional studies are needed to determine the optimal dosage and administration schedule for this compound in breast cancer patients. Another area of research is in the development of 1,2-epoxyestrenolone as a neuroprotective agent. Further studies are needed to determine the efficacy of this compound in animal models of neurodegenerative disease. Additionally, 1,2-epoxyestrenolone could be studied for its potential use as a contraceptive in humans. Further studies are needed to determine the safety and efficacy of this compound for this application.
Métodos De Síntesis
The synthesis of 1,2-epoxyestrenolone involves the reaction of estrone with m-chloroperbenzoic acid (mCPBA). This reaction generates a cyclic intermediate that undergoes ring-opening to produce 1,2-epoxyestrenolone. The yield of this reaction is typically around 50%, and the compound can be purified using column chromatography.
Propiedades
Número CAS |
100649-20-5 |
|---|---|
Fórmula molecular |
C18H24O3 |
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
(1S,2R,3S,5S,11R,12S,15S,16S)-15-hydroxy-16-methyl-4-oxapentacyclo[9.7.0.02,8.03,5.012,16]octadec-7-en-6-one |
InChI |
InChI=1S/C18H24O3/c1-18-7-6-11-10(12(18)4-5-14(18)20)3-2-9-8-13(19)16-17(21-16)15(9)11/h8,10-12,14-17,20H,2-7H2,1H3/t10-,11+,12+,14+,15+,16-,17+,18+/m1/s1 |
Clave InChI |
HCYOOIAQUCRMRB-OZDRGRBASA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=O)[C@@H]5[C@H]([C@H]34)O5 |
SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=O)C5C(C34)O5 |
SMILES canónico |
CC12CCC3C(C1CCC2O)CCC4=CC(=O)C5C(C34)O5 |
Sinónimos |
1,2-epoxy-17-hydroxyestr-4-en-3-one 1,2-epoxy-4-estrene-3-one-17-ol 1,2-epoxyestrene-3-one-17-ol 1,2-epoxyestrenolone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-5-(diaminomethylideneamino)-2-[5-(6-oxo-3H-purin-9-yl)pentoxycarbonylamino]pentanoic acid](/img/structure/B10584.png)
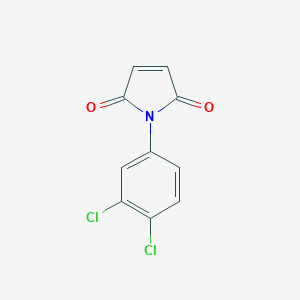
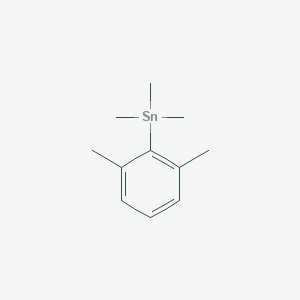

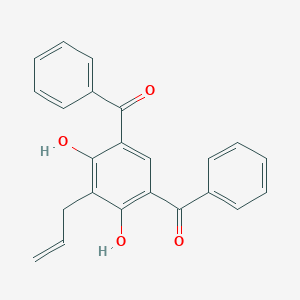
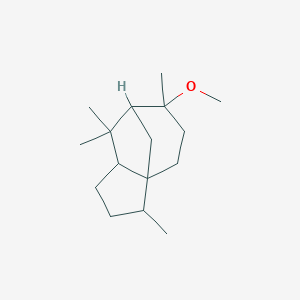
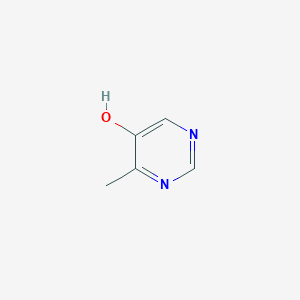
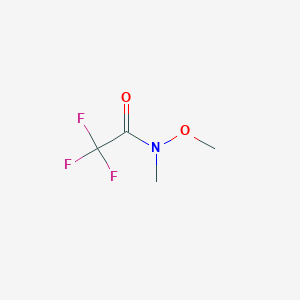

![4-methyl-N-[4-[5-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]-1,3,4-oxadiazol-2-yl]phenyl]-N-(4-methylphenyl)aniline](/img/structure/B10601.png)
